5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide involves multiple steps. One common method includes the reaction of 2,4-dimethylphenylamine with cyanoacetic acid derivatives under controlled conditions to form the intermediate compounds. These intermediates are then subjected to further reactions, including cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-alkyl-6-amino-5-cyano-3-methyl-2H,4H-pyrano[2,3-c]pyrazoles: These compounds share structural similarities and are used in similar applications.
N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(4-bromo-2,5-dimethoxyphenyl)acetamide: Another compound with comparable properties and uses.
Uniqueness
5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its versatility in various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C30H28N4O2S |
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Molecular Weight |
508.6 g/mol |
IUPAC Name |
5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C30H28N4O2S/c1-19-14-15-25(20(2)16-19)34-26(35)18-37-30-24(17-31)28(22-10-6-4-7-11-22)27(21(3)32-30)29(36)33-23-12-8-5-9-13-23/h4-16,28,32H,18H2,1-3H3,(H,33,36)(H,34,35) |
InChI Key |
VPLIYTXVFBTUGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C#N)C |
Origin of Product |
United States |
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